[MePhe7]-Neurokinin B: A Technical Guide to its Mechanism of Action
[MePhe7]-Neurokinin B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[MePhe7]-Neurokinin B ([MePhe7]-NKB) is a potent and selective synthetic agonist for the tachykinin neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of the NK3R and for investigating its potential as a therapeutic target for a range of disorders, including polycystic ovary syndrome (PCOS), uterine fibroids, and schizophrenia. This technical guide provides an in-depth overview of the mechanism of action of [MePhe7]-NKB, detailing its interaction with the NK3R and the subsequent intracellular signaling cascades. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction to [MePhe7]-Neurokinin B and the Tachykinin NK3 Receptor
The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exhibit preferential affinity for the three distinct tachykinin receptors: NK1R, NK2R, and NK3R, respectively. [MePhe7]-NKB is a synthetic analog of NKB, where the glycine residue at position 7 has been replaced by N-methyl-L-phenylalanine. This modification confers enhanced potency and selectivity for the NK3R.
The NK3R is a member of the rhodopsin-like GPCR superfamily, characterized by seven transmembrane domains. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.
Mechanism of Action: NK3 Receptor Activation and Signaling
The primary mechanism of action of [MePhe7]-NKB involves the activation of the tachykinin NK3 receptor, which is coupled to the Gq/11 family of G-proteins[1]. This activation initiates a well-defined signaling cascade, leading to various cellular responses.
G-Protein Coupling and PLC Activation
Binding of [MePhe7]-NKB to the NK3R induces the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), a membrane-associated enzyme[1].
Second Messenger Generation
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a hallmark of NK3R activation and can be measured to quantify receptor activity[2].
Protein Kinase C Activation
DAG, the other second messenger, remains in the plasma membrane and activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of intracellular proteins, leading to downstream cellular effects.
Quantitative Data
The affinity and potency of [MePhe7]-NKB at the NK3 receptor have been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of Tachykinin Ligands at the Human NK3 Receptor
| Ligand | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| [MePhe7]-NKB | [125I][MePhe7]NKB | CHO | - | 3 | [3][4] |
| [MePhe7]-NKB | [3H]senktide | CHO | - | 5.3 | [5] |
| Neurokinin B | [125I][MePhe7]NKB | CHO | - | - | [6] |
| Neurokinin B | [3H]senktide | CHO | - | 13 | [5] |
| Senktide | [3H]senktide | CHO | - | 84 | [5] |
| SR 48968 | [125I][MePhe7]NKB | CHO | 287 | - | [7] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Table 2: Functional Potency of Tachykinin Ligands at the Human NK3 Receptor
| Ligand | Assay | Cell Line | EC50 (nM) | Reference |
| [MePhe7]-NKB | Inositol Phosphate Accumulation | CHO | 0.5 | [5] |
| [MePhe7]-NKB | Arachidonic Acid Release | CHO | 0.6 | [5] |
| Neurokinin B | Inositol Phosphate Accumulation | CHO | 1.1 | [5] |
| Neurokinin B | Arachidonic Acid Release | CHO | 9.3 | [5] |
| Senktide | Inositol Phosphate Accumulation | CHO | 5.1 | [5] |
| Senktide | Arachidonic Acid Release | CHO | 7.1 | [5] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK3 receptor using [125I][MePhe7]-NKB as the radioligand and membranes from CHO cells stably expressing the human NK3 receptor.
Materials:
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Membranes from CHO cells expressing human NK3 receptor
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[125I][MePhe7]-Neurokinin B
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Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA
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Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA
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Non-specific binding control: High concentration of unlabeled Neurokinin B (e.g., 1 µM)
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Test compounds
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96-well filter plates (e.g., GF/C)
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Scintillation counter
Procedure:
-
Prepare dilutions of the test compound in binding buffer.
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In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I][MePhe7]-NKB (final concentration ~0.1-0.5 nM), and 50 µL of the test compound dilution.
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For total binding, add 50 µL of binding buffer instead of the test compound.
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For non-specific binding, add 50 µL of unlabeled Neurokinin B.
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Add 50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
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Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
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Terminate the assay by rapid filtration through the filter plate using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
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Dry the filters and measure the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value by non-linear regression analysis of the competition curve.
Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration in response to [MePhe7]-NKB in HEK293 cells transiently expressing the human NK3 receptor.
Materials:
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HEK293 cells expressing human NK3 receptor
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
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[MePhe7]-Neurokinin B and other test compounds
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Fluorescence plate reader with automated injection capabilities
Procedure:
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Seed HEK293 cells expressing the NK3 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.
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Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
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Remove the culture medium and add the dye loading solution to the cells.
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Incubate the plate at 37°C for 45-60 minutes in the dark.
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Wash the cells twice with assay buffer to remove excess dye.
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Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
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Measure the baseline fluorescence for a few seconds.
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Automatically inject the [MePhe7]-NKB or test compound solution and continue to measure the fluorescence intensity over time (typically for 1-2 minutes).
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The change in fluorescence intensity reflects the change in intracellular calcium concentration.
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Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of NK3 receptor activation. Commercially available kits (e.g., HTRF® IP-One assay) are commonly used.
Materials:
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CHO cells stably expressing the human NK3 receptor
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IP1 Accumulation Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
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Stimulation Buffer (provided with the kit or a suitable buffer containing LiCl to inhibit IP1 degradation)
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[MePhe7]-Neurokinin B and other test compounds
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384-well white plate
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HTRF-compatible plate reader
Procedure:
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Culture CHO-NK3R cells to confluency.
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Detach and resuspend the cells in stimulation buffer.
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Dispense the cell suspension into the wells of the 384-well plate.
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Add the test compounds, including [MePhe7]-NKB as a positive control.
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Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
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Lyse the cells by adding the IP1-d2 conjugate in lysis buffer.
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Add the anti-IP1 cryptate conjugate.
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Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
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Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
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Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve.
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Determine the EC50 value by plotting the IP1 concentration against the logarithm of the agonist concentration.
Conclusion
[MePhe7]-Neurokinin B serves as a powerful pharmacological tool for investigating the tachykinin NK3 receptor system. Its high potency and selectivity allow for precise interrogation of NK3R-mediated signaling and function. The mechanism of action, centered on the Gq/11-PLC-IP3/DAG pathway, is well-characterized and provides multiple avenues for quantitative assessment of receptor activity. The experimental protocols detailed in this guide provide a framework for researchers to further explore the pharmacology of the NK3 receptor and to screen for novel modulators with therapeutic potential.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. neurokinin B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
